molecular formula C16H16FNOS2 B12131061 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131061
M. Wt: 321.4 g/mol
InChI Key: SLNFKQZXQNPJER-UVTDQMKNSA-N
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Description

3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a cyclohexyl group and a fluorophenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation. Further research is needed to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclohexyl-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclohexyl-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to its analogs, 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, which can be advantageous in drug development .

Properties

Molecular Formula

C16H16FNOS2

Molecular Weight

321.4 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16FNOS2/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h6-10,13H,1-5H2/b14-10-

InChI Key

SLNFKQZXQNPJER-UVTDQMKNSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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